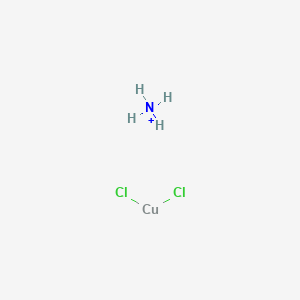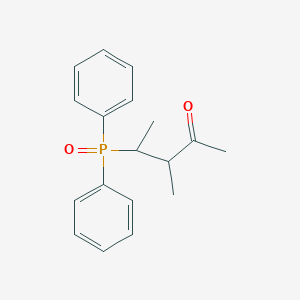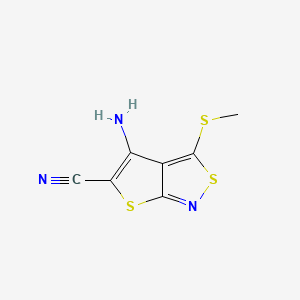
2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide is an organic compound with the molecular formula C14H28INO It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide typically involves the reaction of a suitable alkyne with a quaternary ammonium salt. One common method is the reaction of 2-hydroxy-N,N,N,2-tetramethyldec-4-yne with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and cyanide ions (CN-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide involves its interaction with specific molecular targets and pathways. The positively charged nitrogen atom allows the compound to interact with negatively charged biological molecules, such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of microbial growth and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-N,N-dimethylacetamide: This compound has a similar structure but lacks the alkyne group present in 2-Hydroxy-N,N,N,2-tetramethyldec-4-yn-3-aminium iodide.
N,N,N-Trimethyl-4-pentyn-1-aminium iodide: Another quaternary ammonium compound with a similar alkyne group but a shorter carbon chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
65885-51-0 |
|---|---|
Molekularformel |
C14H28INO |
Molekulargewicht |
353.28 g/mol |
IUPAC-Name |
(2-hydroxy-2-methyldec-4-yn-3-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C14H28NO.HI/c1-7-8-9-10-11-12-13(14(2,3)16)15(4,5)6;/h13,16H,7-10H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MIGKBIIXAVMUMZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC#CC(C(C)(C)O)[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14469116.png)
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)







